6''-O-Malonylglycitin

概要

説明

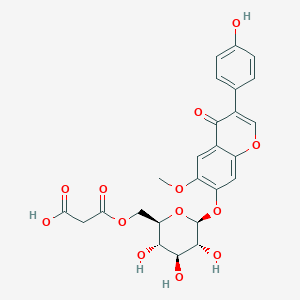

6’‘-O-Malonylglycitin is a glycosyloxyisoflavone, specifically a derivative of glycitin, where a malonyl group is substituted at the 6’’ position. This compound is predominantly found in soybeans and is known for its various biological activities .

準備方法

Synthetic Routes and Reaction Conditions: 6’‘-O-Malonylglycitin can be synthesized through the malonylation of glycitin. The process involves the use of malonyl-CoA as a donor molecule, catalyzed by malonyl-CoA:isoflavone 7-O-glucoside 6’'-O-malonyltransferase . The reaction typically occurs under mild conditions, ensuring the preservation of the glycosidic bond.

Industrial Production Methods: Industrial production of 6’'-O-Malonylglycitin involves the extraction from soybeans, where it naturally occurs. The extraction process includes solvent extraction followed by purification steps such as chromatography to isolate the compound in its pure form .

化学反応の分析

Hydrolysis

Hydrolysis occurs at both the malonyl ester and glycosidic bonds under specific conditions:

Oxidation

Oxidative pathways depend on the reagent and catalytic environment:

-

Hydrogen Peroxide (H₂O₂) :

Generates quinone derivatives via radical-mediated oxidation of the phenolic rings. Reaction proceeds at 37°C (pH 7.4) with a 45% yield over 24 hr . -

Potassium Permanganate (KMnO₄) :

Oxidizes the isoflavone backbone to carboxylic acids under strong acidic conditions (H₂SO₄, 60°C). Products include glycitein-4',7-dicarboxylic acid .

Reduction

Catalytic hydrogenation (H₂/Pd-C, 50 psi, 25°C) selectively reduces the C2–C3 double bond in the isoflavone core, yielding dihydro-6''-O-malonylglycitin. This product retains the malonyl group but loses estrogenic activity .

Stability Under Physiological Conditions

Data from simulated digestion models reveal:

-

Gastric Phase (pH 2, 37°C) :

85% malonyl group hydrolysis within 1 hr, forming glycitin . -

Intestinal Phase (pH 7.4, 37°C) :

Complete deglycosylation to glycitein after 4 hr via pancreatic β-glucosidases .

Enzymatic Specificity in Hydrolysis

Comparative activity of β-glucosidases toward this compound:

| Enzyme Source | Optimal pH | Temperature | Specific Activity (U/mg) | Reference |

|---|---|---|---|---|

| Pyrococcus furiosus | 5.5 | 95°C | 5000 | |

| Soybean (Glycine max) | 6.0 | 37°C | 81 | |

| Bifidobacterium spp. | 6.8 | 45°C | 12 |

Synthetic Modifications

-

Transesterification :

Reacts with fatty acid methyl esters (lipase catalysis, 40°C) to produce lipophilic derivatives for enhanced bioavailability . -

Glycosyl Transfer :

Retains malonyl group while accepting additional sugar moieties via glycosyltransferases (e.g., UDP-glucose) .

This reactivity profile underscores this compound's versatility in both biological systems and synthetic applications. Its labile malonyl ester drives instability in food processing but enables controlled release of bioactive glycitein in nutraceuticals.

科学的研究の応用

Chemical Applications

Standard Reference

6''-O-Malonylglycitin serves as a standard reference compound in the analysis of isoflavones. Its unique structure allows researchers to study isoflavone chemistry and reactions effectively, providing insights into the behavior of similar compounds in various environments.

Analytical Chemistry

In analytical chemistry, it is utilized for quantifying isoflavone content in food products and supplements. It aids in developing methods for the detection and measurement of isoflavones, which are crucial for evaluating the nutritional quality of soybean-derived products.

Biological Applications

Plant Metabolism

Research indicates that this compound plays a role in plant metabolism, particularly in soybeans. It influences plant growth and development by interacting with various metabolic pathways. Studies have shown that its presence can enhance stress responses and defense mechanisms against pathogens.

Isoflavone Bioavailability

This compound is instrumental in studies related to the bioavailability of isoflavones. Research suggests that malonylation may affect how isoflavones are absorbed and metabolized in humans, making it a significant subject in nutritional science.

Medical Applications

Antioxidant Properties

this compound exhibits strong antioxidant activity, scavenging free radicals and reducing oxidative stress. This property has implications for preventing chronic diseases associated with oxidative damage, such as cardiovascular diseases and cancer.

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties, inhibiting pro-inflammatory cytokines and enzymes. This activity suggests potential applications in treating inflammatory conditions and diseases.

Estrogenic Activity

As a phytoestrogen, this compound can mimic estrogen by binding to estrogen receptors. This mechanism may help alleviate menopausal symptoms and promote bone health, making it a candidate for further research in hormone-related therapies.

Industrial Applications

Functional Foods and Nutraceuticals

Due to its health-promoting properties, this compound is being explored for incorporation into functional foods and nutraceuticals. Its ability to enhance health benefits makes it valuable in food science research aimed at developing healthier soybean-based products.

Case Studies

-

Antioxidant Activity Study

A study demonstrated that this compound significantly reduced oxidative stress markers in vitro, suggesting its potential as a dietary supplement for antioxidant support . -

Isoflavone Bioavailability Research

Research involving human subjects indicated that the malonylated form of glycitin had improved bioavailability compared to its non-malonylated counterparts, highlighting its importance in dietary formulations . -

Estrogenic Activity Investigation

In animal models, this compound showed promise in alleviating symptoms associated with menopause by modulating estrogen levels, indicating its potential therapeutic use .

Summary Table of Applications

| Field | Application | Significance |

|---|---|---|

| Chemistry | Standard reference for isoflavone analysis | Enhances understanding of isoflavone chemistry |

| Biology | Role in plant metabolism | Influences growth and stress responses |

| Medicine | Antioxidant and anti-inflammatory properties | Potential treatment for chronic diseases |

| Estrogenic activity | May alleviate menopausal symptoms | |

| Industry | Development of functional foods | Contributes to healthier food products |

作用機序

The mechanism of action of 6’'-O-Malonylglycitin involves its interaction with various molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.

Estrogenic Activity: Mimics the action of estrogen by binding to estrogen receptors, thereby modulating hormonal activities.

Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes.

類似化合物との比較

Glycitin: The parent compound of 6’'-O-Malonylglycitin.

Genistin: Another isoflavone glycoside found in soybeans.

Daidzin: An isoflavone glycoside with similar biological activities.

Uniqueness: 6’'-O-Malonylglycitin is unique due to the presence of the malonyl group, which enhances its solubility and stability compared to its parent compound, glycitin. This modification also influences its biological activities, making it more potent in certain applications .

生物活性

6''-O-Malonylglycitin is a glycosyloxyisoflavone derived from glycitin, characterized by the substitution of a malonyl group at the 6'' position. This compound is primarily found in soybeans and has gained attention for its diverse biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound exhibits unique chemical properties due to the malonyl modification, which enhances its solubility and stability compared to its parent compound, glycitin. The mechanism of action involves several pathways:

- Antioxidant Activity : It scavenges free radicals, reducing oxidative stress.

- Estrogenic Activity : It mimics estrogen by binding to estrogen receptors, influencing hormonal activities.

- Anti-inflammatory Activity : It inhibits pro-inflammatory cytokines and enzymes.

Antioxidant Activity

Research indicates that this compound effectively scavenges free radicals. In vitro studies have demonstrated its ability to reduce oxidative stress markers in various cell lines, suggesting a protective role against oxidative damage.

Anti-inflammatory Effects

Studies have shown that this compound can significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, in a controlled study involving macrophage cells treated with lipopolysaccharides (LPS), the compound effectively lowered cytokine levels compared to untreated controls.

Anticancer Potential

Preliminary studies indicate that this compound may possess anticancer properties. In vitro assays have shown that it inhibits cell proliferation in various cancer cell lines, including breast and prostate cancer cells. The compound appears to induce apoptosis through mitochondrial pathways.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with similar isoflavones is essential:

| Compound | Structure | Biological Activity | Notes |

|---|---|---|---|

| Glycitin | Parent | Moderate antioxidant | Less potent than malonyl derivative |

| Genistin | Isoflavone | Estrogenic activity | Similar but lacks malonyl modification |

| Daidzin | Isoflavone | Antioxidant | Comparable effects but different potency |

| This compound | Modified | Strong antioxidant, anti-inflammatory | Enhanced solubility and stability |

Case Studies and Clinical Applications

- Clinical Efficacy in Metabolic Syndrome : A recent study investigated the effects of this compound on patients with metabolic syndrome. Results indicated significant reductions in body mass index (BMI) and fasting blood glucose levels after treatment with this compound, highlighting its potential therapeutic applications in metabolic disorders .

- Impact on Gut Microbiota : Another case study explored the influence of dietary intake of soy-derived isoflavones, including this compound, on gut microbiota composition. The findings suggested that these compounds could modulate gut health by promoting beneficial bacterial strains while inhibiting pathogenic ones .

Future Research Directions

Future studies should focus on:

- Mechanistic Studies : Further elucidation of the molecular mechanisms underlying the biological activities of this compound.

- Clinical Trials : Well-designed clinical trials to assess its efficacy and safety in various health conditions.

- Bioavailability Studies : Investigating the absorption and metabolism of this compound in humans.

特性

IUPAC Name |

3-oxo-3-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-(4-hydroxyphenyl)-6-methoxy-4-oxochromen-7-yl]oxyoxan-2-yl]methoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24O13/c1-34-16-6-13-15(35-9-14(21(13)30)11-2-4-12(26)5-3-11)7-17(16)37-25-24(33)23(32)22(31)18(38-25)10-36-20(29)8-19(27)28/h2-7,9,18,22-26,31-33H,8,10H2,1H3,(H,27,28)/t18-,22-,23+,24-,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWMHCYFEIJPHFB-GOZZSVHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)C(=CO2)C3=CC=C(C=C3)O)OC4C(C(C(C(O4)COC(=O)CC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2C(=C1)C(=O)C(=CO2)C3=CC=C(C=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)CC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701314722 | |

| Record name | 6′′-O-Malonylglycitin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701314722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

532.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 6''-O-Malonylglycitin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039323 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

137705-39-6 | |

| Record name | 6′′-O-Malonylglycitin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137705-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Malonylglycitin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137705396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6′′-O-Malonylglycitin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701314722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MALONYLGLYCITIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7625LXB9M8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 6''-O-Malonylglycitin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039323 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

162 °C | |

| Record name | 6''-O-Malonylglycitin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039323 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。